molecular formula C16H14N6O B10987199 N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10987199
M. Wt: 306.32 g/mol
InChI Key: WKRFNUPPTRHDQK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features an indole moiety fused with a tetrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the tetrazolo[1,5-a]pyridine ring system. The final step involves the coupling of these two moieties to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π interactions . The tetrazolo[1,5-a]pyridine ring system can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combined indole and tetrazolo[1,5-a]pyridine moieties, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H14N6O/c23-16(13-5-6-15-18-19-20-22(15)11-13)17-8-10-21-9-7-12-3-1-2-4-14(12)21/h1-7,9,11H,8,10H2,(H,17,23)

InChI Key

WKRFNUPPTRHDQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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